molecular formula C10H6BrNO2S B3032569 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- CAS No. 24044-46-0

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-

Cat. No.: B3032569
CAS No.: 24044-46-0
M. Wt: 284.13 g/mol
InChI Key: WOJYBXTWFNRUTA-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a chemical compound belonging to the thiazolidinedione class. This compound has garnered significant attention in scientific research due to its potential therapeutic applications across various fields. The thiazolidinedione moiety is known for its extensive biological potential, including antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial activities .

Mechanism of Action

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

The compound interacts with PPAR-γ, which is a key regulator of lipid metabolism and insulin sensitivity .

Biochemical Pathways

The activation of PPAR-γ by 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes include improved insulin sensitivity, decreased lipid levels, and reduced inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- action include changes in gene expression that lead to improved insulin sensitivity, decreased lipid levels, and reduced inflammation . These changes can have beneficial effects in conditions such as type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-thiazolidinedione and 4-bromobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic applications in treating microbial infections and as an anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ciglitazone
  • Pioglitazone
  • Rosiglitazone

Comparison

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinedione derivatives. While compounds like ciglitazone, pioglitazone, and rosiglitazone are primarily known for their antidiabetic properties, 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- exhibits a broader spectrum of biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYBXTWFNRUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389167
Record name 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-46-0
Record name 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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